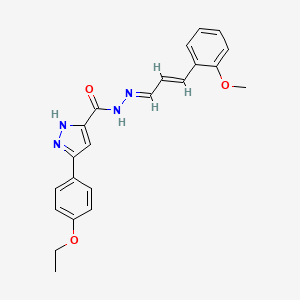![molecular formula C19H19FN4O2S B2423641 N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide CAS No. 391898-67-2](/img/structure/B2423641.png)
N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide is a useful research compound. Its molecular formula is C19H19FN4O2S and its molecular weight is 386.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeled Antagonists for Neurotransmission Studies
N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide and similar compounds have been utilized in the development of radiolabeled antagonists for studying neurotransmitter systems, particularly the serotonergic system, using positron emission tomography (PET). For instance, [(18)F]p-MPPF is a 5-HT(1A) antagonist used in PET studies to explore serotonergic neurotransmission, involving aspects like radiochemistry, animal data analysis, and human data collection (Plenevaux et al., 2000).
Synthesis and Herbicidal Activities
In agricultural research, derivatives of similar compounds have shown significant herbicidal activities. A study by Luo et al. (2008) demonstrated that certain triazolinone derivatives, structurally related to this compound, exhibited promising herbicidal activities, indicating potential for development as postemergent herbicides for controlling broadleaf weeds in crops like rice (Luo et al., 2008).
Applications in Organic Synthesis and Structural Analysis
These compounds also play a role in organic chemistry and materials science. Moreno-Fuquen et al. (2019) described an efficient approach for the regioselective synthesis of related compounds, emphasizing their significance in catalyst- and solvent-free synthesis, as well as in structural and theoretical studies. This research highlights their potential in developing new synthetic methodologies and understanding molecular interactions (Moreno-Fuquen et al., 2019).
Antimicrobial and Antifungal Applications
In medicinal chemistry, related triazole derivatives have been investigated for their antimicrobial properties. Desai et al. (2013) synthesized and evaluated various compounds for antibacterial and antifungal activities, revealing the potential of these derivatives in developing new therapeutic interventions for microbial diseases (Desai et al., 2013).
properties
IUPAC Name |
N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-3-27-19-23-22-17(24(19)15-10-6-7-11-16(15)26-2)12-21-18(25)13-8-4-5-9-14(13)20/h4-11H,3,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZABKMLYJQZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole](/img/structure/B2423558.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2423565.png)
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423567.png)

![2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2423576.png)


